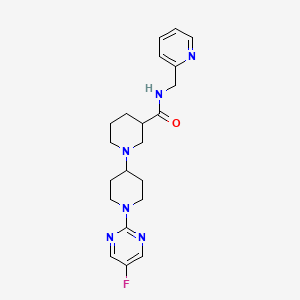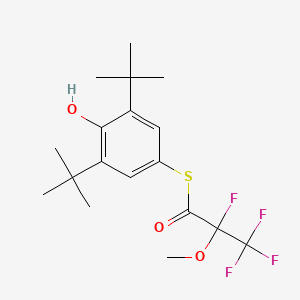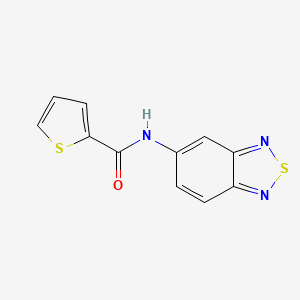![molecular formula C21H27N3O2 B5371598 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5371598.png)
2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide, commonly known as MPA, is a chemical compound that has gained significant attention in the field of scientific research. MPA is a piperazine derivative and belongs to the class of psychoactive drugs. It has been found to have potential therapeutic applications, especially in the treatment of neurological disorders.
Wirkmechanismus
The exact mechanism of action of MPA is not fully understood. However, it is believed to act on the dopamine and serotonin systems in the brain. MPA has been found to increase the release of dopamine and serotonin, which are neurotransmitters involved in mood regulation and movement control. MPA also acts as a partial agonist at the 5-HT1A receptor, which is involved in anxiety and depression.
Biochemical and Physiological Effects
MPA has been shown to have various biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein involved in the growth and survival of neurons. MPA also decreases the levels of pro-inflammatory cytokines, which are molecules involved in the immune response. Additionally, MPA has been found to increase the levels of antioxidant enzymes, which protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
MPA has several advantages for lab experiments. It is a stable and easily synthesized compound, which makes it readily available for research purposes. MPA has also been found to have low toxicity and is well-tolerated in animal studies. However, there are some limitations to using MPA in lab experiments. Its mechanism of action is not fully understood, which makes it challenging to design experiments that target specific pathways. Additionally, MPA has been found to have low bioavailability, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on MPA. One area of interest is its potential use in the treatment of neurological disorders. Further studies are needed to determine the efficacy of MPA in animal models of Parkinson's disease, Alzheimer's disease, and multiple sclerosis. Additionally, the mechanism of action of MPA needs to be further elucidated to design more targeted experiments. Another area of interest is the development of more potent and selective derivatives of MPA that have improved bioavailability and therapeutic potential. Overall, MPA has shown promise as a potential therapeutic agent, and further research is needed to fully explore its potential.
Conclusion
In conclusion, MPA is a piperazine derivative that has gained significant attention in the field of scientific research. Its synthesis method has been optimized to obtain high yields and purity. MPA has potential therapeutic applications, especially in the treatment of neurological disorders. Its mechanism of action is not fully understood, but it is believed to act on the dopamine and serotonin systems in the brain. MPA has several biochemical and physiological effects, including neuroprotection and anti-inflammatory properties. While MPA has several advantages for lab experiments, it also has limitations, including low bioavailability. Future research directions include investigating its potential use in the treatment of neurological disorders and developing more potent and selective derivatives.
Synthesemethoden
The synthesis of MPA involves the reaction of 2-methoxyphenylpiperazine with 2-phenylethylbromide in the presence of a base, followed by the acetylation of the resulting product with acetic anhydride. The final product is obtained after purification through recrystallization. The synthesis method has been optimized to obtain high yields and purity of MPA.
Wissenschaftliche Forschungsanwendungen
MPA has been extensively studied for its potential therapeutic applications. It has been found to have neuroprotective effects and is being investigated for the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and multiple sclerosis. MPA has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain.
Eigenschaften
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-26-20-10-6-5-9-19(20)24-15-13-23(14-16-24)17-21(25)22-12-11-18-7-3-2-4-8-18/h2-10H,11-17H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMZGFCKHFTZRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-{[2-(4-tert-butylphenoxy)propanoyl]oxy}-4-chlorobenzenecarboximidamide](/img/structure/B5371524.png)

![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B5371535.png)
![2-{[4-cyano-1-(2-thienyl)-5,6,7,8-tetrahydro-3-isoquinolinyl]thio}acetamide](/img/structure/B5371540.png)
![4-(2-{8-[(4-chlorobenzyl)oxy]-2-quinolinyl}vinyl)-1,2-phenylene diacetate](/img/structure/B5371541.png)
![3-(4-chlorophenyl)-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}acrylamide](/img/structure/B5371549.png)

![2-[2-(3-bromo-5-chloro-2-methoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5371576.png)
![2-[(4-propoxybenzoyl)amino]benzoic acid](/img/structure/B5371583.png)

![{1-[(2,6,8-trimethylquinolin-4-yl)carbonyl]-1,4-diazepan-6-yl}acetic acid](/img/structure/B5371612.png)

